molecular formula C9H10N2O B14898559 5,6-Dimethyl-1,3-benzoxazol-2-amine

5,6-Dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B14898559
M. Wt: 162.19 g/mol
InChI Key: YZDVZQFHTJZZIJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core substituted with methyl groups at positions 5 and 6 and an amine group at position 2. This compound belongs to a class of benzoxazole derivatives known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

YZDVZQFHTJZZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst such as Cu₂O in dimethyl sulfoxide (DMSO) at room temperature. This reaction yields high amounts of 2-substituted benzoxazoles .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact. For example, the use of mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst in the presence of titanium tetraisopropoxide (TTIP) and aqueous hydrogen peroxide (H₂O₂) has been reported to produce high yields of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at position 2 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

5,6-Dimethyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding. The amine group at position 2 can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of benzoxazol-2-amine derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%)
5,6-Dimethyl-1,3-benzoxazol-2-amine 5-CH$3$, 6-CH$3$ C$9$H${10}$N$_2$O 162.19 Antimicrobial ~70–80 (estimated)
5-Chloro-1,3-benzoxazol-2-amine 5-Cl C$7$H$5$ClN$_2$O 168.58 RA metabolism inhibition (>50%) Not specified
5-Chloro-6-nitro-1,3-benzoxazol-2-amine 5-Cl, 6-NO$_2$ C$7$H$4$ClN$3$O$3$ 214.58 Not specified Not specified
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine 5-Cl, 6-CH$_3$, 7-Cl C$8$H$6$Cl$2$N$2$O 219.05 Not specified Discontinued
5,6-Dibromo-1H-1,3-benzodiazol-2-amine 5-Br, 6-Br C$7$H$5$Br$2$N$3$ 290.94 Not specified Discontinued

Physicochemical Properties

  • In contrast, nitro or chloro groups (e.g., 5-Chloro-6-nitro derivative) increase molecular polarity, which may enhance solubility in polar solvents .
  • Thermal Stability : Quaternized poly(2,6-dimethyl-1,4-phenylene oxide) analogs () show high chemical stability in alkaline conditions, suggesting that dimethyl substituents may contribute to structural robustness .

Key Research Findings

  • Substituent Position Matters : Methyl groups at positions 5 and 6 (vs. 5 and 7 in 5,7-Dimethyl analogs) may optimize steric and electronic effects for target binding, as seen in antimicrobial studies .
  • Halogenation Trade-offs : Chloro or nitro groups enhance bioactivity but may compromise solubility or synthesis scalability .

Q & A

Q. What are the common synthetic routes for 5,6-Dimethyl-1,3-benzoxazol-2-amine?

A widely used method involves I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. This approach offers advantages such as cost-effectiveness, reduced toxicity, and improved chemoselectivity compared to traditional reagents like BOP or HgO. Reaction optimization typically includes varying substituents (electron-donating/withdrawing groups) on isothiocyanate precursors and aminophenol handles to modulate yield (reported up to 85% in optimized conditions) .

Key steps :

  • Formation of monothiourea intermediates.
  • Cyclization via I₂-mediated desulfurization.
  • Purification via recrystallization or column chromatography.

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and analytical techniques :

  • NMR : Distinct signals for methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons.
  • IR : Peaks corresponding to C=N (1630–1600 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) stretches.
  • Mass spectrometry : Molecular ion peak matching the molecular formula (C₉H₁₀N₂O).
  • X-ray crystallography (if available) for unambiguous confirmation of substituent positions .

Q. What biological activities are associated with this compound?

Benzoxazole derivatives are studied for antimicrobial, anticancer, and antifungal properties . Preliminary assays may include:

  • Antimicrobial : Disk diffusion or MIC assays against S. aureus or E. coli.
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Mechanistic insights : DNA intercalation or enzyme inhibition studies (e.g., topoisomerase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Systematic optimization involves:

  • Temperature : Reflux conditions (e.g., 80–100°C) to enhance reaction rates.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Catalyst loading : I₂ stoichiometry (1–2 equiv.) to balance efficiency and cost.
  • Time : Monitoring via TLC to terminate reactions at completion (typically 6–12 hours). For example, Table 1 in shows yields correlated with electron-donating substituents (e.g., -OCH₃) improving cyclization efficiency .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, cell density).
  • Structural analogs : Compare activity of 5,6-dimethyl derivatives with unsubstituted benzoxazoles to isolate substituent effects.
  • Computational validation : Molecular docking to verify target binding affinity discrepancies .

Q. What computational methods are used to study its pharmacological interactions?

Advanced approaches include:

  • Molecular docking : AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., kinases).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100+ ns.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Focus on systematic substitution :

  • Electron-rich groups : Introduce -CH₃, -OCH₃ at positions 5/6 to enhance lipophilicity.
  • Electron-deficient groups : Add -NO₂ or -CF₃ to modulate electronic effects.
  • Biological evaluation : Screen derivatives against a panel of enzymes/cell lines to identify pharmacophores .

Methodological Considerations

Q. What statistical methods are recommended for analyzing bioassay data?

  • Dose-response curves : IC₅₀ determination via nonlinear regression (GraphPad Prism).
  • ANOVA : Compare multiple derivatives with post-hoc Tukey tests.
  • PCA : Identify dominant variables (e.g., substituent size vs. activity) .

Q. How to address low reproducibility in spectral characterization?

  • Standardized sample prep : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS).
  • Cross-lab validation : Compare NMR/IR data with public databases (e.g., NIST Chemistry WebBook) .

Data Contradiction Analysis

Example: Conflicting antimicrobial results may stem from:

  • Strain variability : Use ATCC reference strains for consistency.
  • Solvent effects : DMSO cytotoxicity thresholds (e.g., <1% v/v) .

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